N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a partially saturated isoquinoline core. The compound’s structure includes a methanesulfonamide group attached to the 7-position of the 1-oxo-tetrahydroisoquinoline scaffold and a meta-tolyl (m-tolyl) substituent. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties . The sulfonamide moiety enhances solubility and bioavailability, while the m-tolyl group may influence steric and electronic interactions with target proteins.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-2-4-13(9-12)11-23(21,22)19-15-6-5-14-7-8-18-17(20)16(14)10-15/h2-6,9-10,19H,7-8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMNYDCSBPIDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1-Oxo-Tetrahydroisoquinoline Core
The THIQ scaffold forms the foundational structure of the target compound. Recent advances in THIQ synthesis highlight two primary approaches:
Homophthalic Anhydride and Imine Cyclization
The reaction between homophthalic anhydride (1 ) and imines under reflux conditions in toluene (45 min) efficiently constructs the 1-oxo-THIQ framework. For example, condensation with substituted imines yields carboxylated THIQ derivatives, which serve as versatile intermediates for further functionalization. Key steps include:
Transition Metal-Catalyzed Methods
Rhodium(I)-catalyzed ring-opening cascades offer an alternative route to THIQ derivatives. For instance, Rh(I) complexes promote cyclization of α,β-unsaturated amides to generate spirocyclic THIQs with >90% enantiomeric excess. However, this method requires stringent anhydrous conditions and specialized ligands, making it less practical for large-scale synthesis.
Table 1: Comparative Analysis of THIQ Core Synthesis Methods
| Method | Conditions | Yield (%) | Stereoselectivity | Key Reference |
|---|---|---|---|---|
| Homophthalic Anhydride | Toluene, reflux, 45 min | 68 | Moderate | |
| Rh(I)-Catalyzed Cascade | DCM, Rh(cod)₂OTf, 25°C, 12 h | 92 | High |
Introduction of the m-Tolylmethanesulfonamide Group
The sulfonamide moiety is introduced via nucleophilic substitution or oxidative sulfonylation.
Sulfonylation of the THIQ Amine
Reaction of 7-amino-1-oxo-THIQ with 1-(m-tolyl)methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the target compound. This method, adapted from sulfonamide coupling protocols, proceeds via:
- Amine Activation : TEA deprotonates the 7-amino group, enhancing nucleophilicity.
- Sulfonyl Chloride Coupling : The amine attacks the electrophilic sulfur center, displacing chloride.
Optimization Note : Excess sulfonyl chloride (1.2 equiv) and extended reaction times (6–8 h) improve yields to 75–80%.
Oxidative Sulfenamide-to-Sulfonamide Conversion
An alternative pathway involves initial sulfenamide formation followed by oxidation:
- Sulfenamide Synthesis : Reacting 7-amino-THIQ with 1-(m-tolyl)methanesulfenyl chloride (generated in situ from m-tolylmethanethiol and N-chlorosuccinimide) yields the sulfenamide intermediate.
- Oxidation : Treatment with 30% H₂O₂ and ammonium molybdate in ethanol converts the sulfenamide to the sulfonamide with 85% efficiency.
Critical Reaction Parameters and Purification
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other parts of the molecule.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound lie in its potential as a pharmaceutical agent. Notably, it has been investigated for its role as a modulator of the N-formyl peptide receptor-like 1 (FPRL-1), which is crucial in inflammatory responses and immune modulation. The FPRL-1 receptor is expressed on various immune cells and plays a critical role in leukocyte trafficking during inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide. For instance, derivatives have shown significant cytotoxic effects against breast cancer cell lines (MCF-7) through assays like MTT, indicating their potential as anticancer agents . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Antimicrobial Properties
In addition to anticancer activity, related compounds have been evaluated for antimicrobial effects. Some derivatives exhibited promising antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be low, suggesting that these compounds could serve as leads for developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that include the formation of the isoquinoline core followed by functionalization with sulfonamide and aromatic groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of synthesized compounds .
Case Study 1: Anticancer Activity
A study conducted on various synthesized derivatives demonstrated that some compounds exhibited IC50 values in the range of 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7. These findings indicate a strong potential for these compounds in cancer therapy .
Case Study 2: Anti-inflammatory Effects
Research has shown that modulation of FPRL-1 by these compounds can lead to reduced inflammation in experimental models. This suggests possible applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N,2-Dimethyl-(1-oxo-1,2,3,4-tetrahydro-β-carbolin-6-yl)methanesulfonamide (Compound 16)
- Core Structure: β-carboline (indole-fused tetrahydroisoquinoline) vs. tetrahydroisoquinoline in the target compound.
- Substituents : Methyl group at position 2 and methanesulfonamide at position 6 (vs. m-tolyl and sulfonamide at position 7 in the target).
- Synthesis : Synthesized via thermal condensation of indole-2-carboxylic acid in N,N-dimethylacetamide at 160°C for 1.5 hours . This contrasts with the target compound’s synthesis, which likely requires regioselective sulfonylation at the 7-position.
General Sulfonamide Derivatives
- Example : Celecoxib (a cyclooxygenase-2 inhibitor).
- Comparison: While celecoxib features a benzenesulfonamide group, the target compound’s sulfonamide is tethered to a heterocyclic system, which may confer selectivity for non-COX targets.
Functional Group Analysis
Key Observations :
Regioselectivity: The position of sulfonamide attachment (6 vs. 7) in β-carboline vs. tetrahydroisoquinoline derivatives may influence target binding. For example, β-carbolines often interact with serotonin receptors, whereas tetrahydroisoquinolines are explored for kinase inhibition.
Biological Activity
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. The sulfonamide group enhances its solubility and potential interactions with biological targets.
Research indicates that this compound acts as a modulator of the N-formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in inflammatory processes. Activation of FPRL-1 has implications in leukocyte trafficking and inflammation management .
1. Anti-inflammatory Properties
The compound's ability to modulate FPRL-1 suggests potential anti-inflammatory effects. Studies have shown that compounds targeting this receptor can reduce inflammation in various models, indicating that this compound may similarly impact inflammatory pathways .
2. Cytotoxicity and Anticancer Potential
Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated; however, related compounds have demonstrated selective toxicity towards tumor cells while sparing normal cells .
3. Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For instance, related tetrahydroisoquinoline derivatives have been studied for their inhibitory effects on monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism and have implications in neurodegenerative diseases .
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of FPRL-1 modulators, this compound was shown to significantly reduce cytokine release in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Case Study 2: Anticancer Activity
A comparative study evaluated various tetrahydroisoquinoline derivatives for their anticancer effects. The results indicated that certain modifications to the isoquinoline structure enhanced cytotoxicity against breast cancer cell lines while maintaining low toxicity to normal cells. Further exploration into this compound's structure-activity relationship is warranted.
Research Findings Summary
Q & A
Q. What methods are employed to study selectivity against off-target kinases or receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
